molecular formula C16H8O4 B8722780 11H,12H-[1]benzopyrano[2,3-b][1]benzopyran-11,12-dione

11H,12H-[1]benzopyrano[2,3-b][1]benzopyran-11,12-dione

Cat. No. B8722780
M. Wt: 264.23 g/mol
InChI Key: LHQSEAQVOLQFGL-UHFFFAOYSA-N
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Patent
US03978081

Procedure details

The starting material was prepared as follows: 13.6 g. 2-hydroxyacetophenone and 19.2 g NaH in 200 ml. of dry xylene containing 2 drops of methanol were heated under reflux to boiling. Then 15.2 g of methyl salicylate were added and heating continued for 7 hours. The needlemass was washed with ether and ice-water/acetic acid (2:1) and then recrystallized from C Cl4. Yield 5.0 g (20%); colorless crystals; m. 118°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[H-].[Na+].[C:13]([O:22]C)(=O)[C:14]1[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)[OH:16].[CH3:24][OH:25]>C1(C)C(C)=CC=CC=1>[CH:20]1[C:14]2[C:13](=[O:22])[C:2]3[C:3](=[O:4])[C:5]4[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=4[O:25][C:24]=3[O:16][C:15]=2[CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared
TEMPERATURE
Type
TEMPERATURE
Details
under reflux to boiling
TEMPERATURE
Type
TEMPERATURE
Details
heating
WASH
Type
WASH
Details
The needlemass was washed with ether and ice-water/acetic acid (2:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from C Cl4
CUSTOM
Type
CUSTOM
Details
118°C.

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C1=CC=CC2=C1C(C1=C(OC3=C(C1=O)C=CC=C3)O2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.